molecular formula C23H23NO B411768 N-(diphenylmethyl)-2-phenylbutanamide

N-(diphenylmethyl)-2-phenylbutanamide

Katalognummer: B411768
Molekulargewicht: 329.4g/mol
InChI-Schlüssel: DYUNUYGJNCIPFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(diphenylmethyl)-2-phenylbutanamide is an organic compound with the molecular formula C23H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(diphenylmethyl)-2-phenylbutanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with phenylacetonitrile in the presence of a strong acid like sulfuric acid (H2SO4) or aluminum hydrogen sulfate (Al(HSO4)3). The reaction typically requires refluxing in a suitable solvent such as nitromethane . Another method involves the deprotection of N-benzhydryl groups in β-lactams using N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(diphenylmethyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl amines .

Wissenschaftliche Forschungsanwendungen

N-(diphenylmethyl)-2-phenylbutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(diphenylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antibacterial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

N-(diphenylmethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.

Eigenschaften

Molekularformel

C23H23NO

Molekulargewicht

329.4g/mol

IUPAC-Name

N-benzhydryl-2-phenylbutanamide

InChI

InChI=1S/C23H23NO/c1-2-21(18-12-6-3-7-13-18)23(25)24-22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3,(H,24,25)

InChI-Schlüssel

DYUNUYGJNCIPFD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.